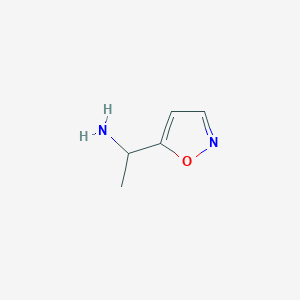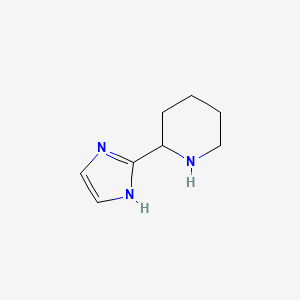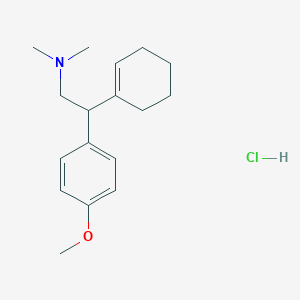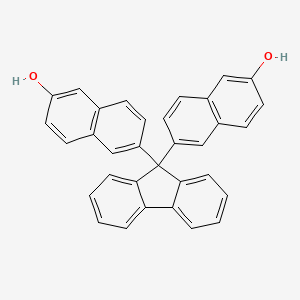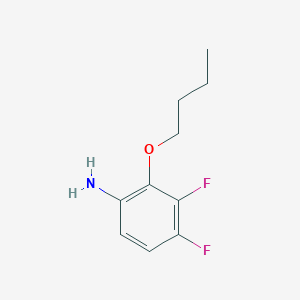![molecular formula C62H62Cl2P2Ru B3030698 [Rucl(P-cymene)((S)-xylbinap)]CL CAS No. 944451-25-6](/img/structure/B3030698.png)
[Rucl(P-cymene)((S)-xylbinap)]CL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [RuCl(p-cymene)((S)-xylbinap)]Cl is a ruthenium-based complex that features a p-cymene ligand and a chiral (S)-xylbinap ligand. This compound is of significant interest in the field of asymmetric catalysis, particularly for its applications in transfer hydrogenation reactions. The presence of the chiral (S)-xylbinap ligand imparts enantioselectivity to the complex, making it valuable for synthesizing optically active compounds.
Mecanismo De Acción
Target of Action
The primary target of [Rucl(P-cymene)((S)-xylbinap)]CL is a variety of imines . Imines are a class of organic compounds that contain a carbon-nitrogen double bond, and they play a crucial role in many biological and chemical processes.
Mode of Action
This compound interacts with its targets through a process known as asymmetric transfer hydrogenation . This process involves the transfer of hydrogen from a donor molecule to the imine target, resulting in the reduction of the imine to an amine . The chiral nature of the this compound complex allows for the selective reduction of one enantiomer over the other, leading to the production of chiral amines .
Biochemical Pathways
The asymmetric transfer hydrogenation of imines mediated by this compound affects the biochemical pathways involved in the synthesis of chiral amines . Chiral amines are important building blocks in the synthesis of a wide range of pharmaceuticals and natural products .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its chemical properties, including its solubility and stability .
Result of Action
The result of this compound’s action is the selective production of one enantiomer of a chiral amine over the other . This selectivity is crucial in the synthesis of pharmaceuticals and natural products, as the biological activity of these compounds often depends on their chirality .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stereoselective course was found to be dependent on the mode of this compound immobilization . Additionally, the compound’s stability and activity may be affected by factors such as temperature, pH, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
[Rucl(P-cymene)((S)-xylbinap)]CL has been found to be involved in the asymmetric transfer hydrogenation of a variety of imines This suggests that it interacts with enzymes and proteins involved in these biochemical reactions
Cellular Effects
For instance, it has been found to show efficient cytotoxicity in breast cancer cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [RuCl(p-cymene)((S)-xylbinap)]Cl typically involves the reaction of a ruthenium precursor with the ligands p-cymene and (S)-xylbinap. One common method starts with the dimeric precursor [RuCl2(p-cymene)]2, which is reacted with the chiral ligand (S)-xylbinap in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired complex .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: [RuCl(p-cymene)((S)-xylbinap)]Cl primarily undergoes asymmetric transfer hydrogenation reactions. These reactions involve the transfer of hydrogen from a donor molecule to an acceptor molecule, resulting in the reduction of the acceptor. The complex can also participate in other types of reactions such as oxidative addition, reductive elimination, and substitution reactions .
Common Reagents and Conditions: In asymmetric transfer hydrogenation, common hydrogen donors include isopropanol and formic acid. The reactions are typically carried out in the presence of a base such as potassium hydroxide or sodium formate. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products of reactions involving this compound are typically optically active alcohols or amines, depending on the nature of the substrate. For example, the reduction of ketones yields secondary alcohols, while the reduction of imines produces primary or secondary amines .
Aplicaciones Científicas De Investigación
[RuCl(p-cymene)((S)-xylbinap)]Cl has a wide range of applications in scientific research, particularly in the fields of chemistry and medicine. In chemistry, it is used as a catalyst for asymmetric synthesis, enabling the production of enantiomerically pure compounds. This is crucial for the development of pharmaceuticals, agrochemicals, and fine chemicals .
In medicine, ruthenium complexes, including this compound, are being explored for their potential anticancer properties. These complexes can interact with DNA and proteins, leading to the inhibition of cancer cell growth. Additionally, they are being investigated for their ability to catalyze the reduction of prodrugs to active drugs within the body .
Comparación Con Compuestos Similares
Similar Compounds:
- [RuCl(p-cymene)(®-xylbinap)]Cl
- [RuCl(p-cymene)((S)-binap)]Cl
- [RuCl(p-cymene)(®-binap)]Cl
- [RuCl(p-cymene)((S,S)-TsDPEN)]Cl
Uniqueness: Compared to similar compounds, [RuCl(p-cymene)((S)-xylbinap)]Cl offers unique advantages in terms of enantioselectivity and catalytic efficiency. The (S)-xylbinap ligand provides a distinct chiral environment that can lead to higher enantiomeric excesses in the products. Additionally, the p-cymene ligand stabilizes the ruthenium center, enhancing the overall stability and reactivity of the complex .
Propiedades
Número CAS |
944451-25-6 |
|---|---|
Fórmula molecular |
C62H62Cl2P2Ru |
Peso molecular |
1041.1 g/mol |
Nombre IUPAC |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride |
InChI |
InChI=1S/C52H48P2.C10H14.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;/h9-32H,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
CBZXDZCPCDMKJU-UHFFFAOYSA-L |
SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.Cl[Ru]Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.[Cl-].[Cl-].[Ru+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


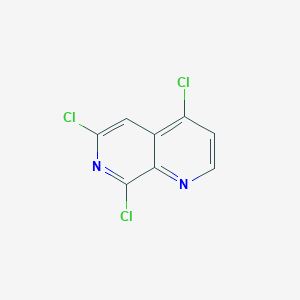
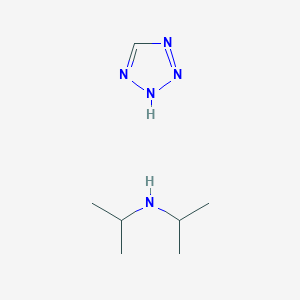

![3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3030619.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)
